molecular formula C12H19ClO B8679709 1-[(Chloromethoxy)methyl]adamantane

1-[(Chloromethoxy)methyl]adamantane

Cat. No.: B8679709
M. Wt: 214.73 g/mol
InChI Key: QBAUQDFDSGHDNO-UHFFFAOYSA-N
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Description

1-[(Chloromethoxy)methyl]adamantane is an adamantane derivative characterized by a chloromethoxy-methyl substituent attached to the bridgehead position of the adamantane cage. Adamantane derivatives are renowned for their rigid, diamondoid structure, which confers unique physicochemical properties such as high thermal stability, lipophilicity, and resistance to metabolic degradation. This compound’s chloromethoxy group introduces both electrophilic and steric effects, making it a candidate for applications in medicinal chemistry (e.g., antiviral agents) and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methyl]adamantane typically involves the chloromethylation of adamantane derivatives. One common method includes the reaction of adamantane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Chloromethoxy)methyl]adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding adamantane derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form adamantane derivatives with different functional groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine, pyridine).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Adamantane derivatives with various functional groups (e.g., amines, alcohols, thiols).

    Oxidation Reactions: Carbonyl compounds (e.g., aldehydes, ketones).

    Reduction Reactions: Reduced adamantane derivatives with different functional groups.

Scientific Research Applications

1-[(Chloromethoxy)methyl]adamantane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Chloromethoxy)methyl]adamantane involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. For example, in medicinal chemistry, adamantane derivatives are known to inhibit viral replication by blocking viral ion channels or enzymes essential for viral replication . The compound’s ability to undergo various chemical reactions also enables it to form covalent bonds with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Structural Analogues

The table below compares 1-[(Chloromethoxy)methyl]adamantane with key adamantane derivatives, focusing on substituents, synthesis methods, and applications:

Compound Name Substituent Synthesis Method Yield (%) Key Applications/Properties Reference ID
This compound Chloromethoxy-methyl Hypothetical (no direct synthesis reported; inferred from similar alkylation reactions) Potential antiviral activity, drug delivery
1-(1-Isocyanoethyl)adamantane Isocyanoethyl Reaction of 1-(1-adamantylethyl)amine, chloroform, and t-BuOK in CH₂Cl₂/t-BuOH 92 Precursor for organometallic catalysts
1-Adamantyl isothiocyanate Isothiocyanate Reaction of 1-adamantylamine with CS₂ and Boc₂O 80–90 Synthesis of thioamide-based enzyme inhibitors
1-[Isocyanato(phenyl)methyl]adamantane Phenylmethyl-isocyanate One-pot reaction of 1,3-dehydroadamantane with phenyl groups 95 Soluble epoxide hydrolase (sEH) inhibitors
1-(Bromomethyl)adamantane Bromomethyl Bromination of 1-methyladamantane 97 Alkylating agent for polymer crosslinking

Key Observations:

  • Synthetic Complexity : The synthesis of this compound would likely involve chloroalkylation or methoxyalkylation of adamantane, similar to the bromomethyl derivative . However, the chloromethoxy group’s dual functionality (Cl and OMe) may necessitate protective strategies to avoid side reactions.
  • This contrasts with the isothiocyanate group in 1-adamantyl isothiocyanate, which undergoes thiourea formation with amines .
  • Biological Activity: Adamantane derivatives with halogenated substituents (e.g., bromomethyl ) often exhibit antiviral properties. The chloromethoxy group may enhance membrane permeability compared to non-halogenated analogues like 1-adamantylmethanamine hydrochloride .

Pharmacological and Biochemical Comparisons

  • Antiviral Activity: 1-(1-Adamantylethyl)amine derivatives (e.g., rimantadine hydrochloride ) are established influenza A inhibitors.
  • Enzyme Inhibition : Urea derivatives like 1-[isocyanato(phenyl)methyl]adamantane exhibit inhibitory activity against soluble epoxide hydrolase (sEH) . The chloromethoxy group’s electron-withdrawing nature might modulate similar enzyme-binding affinity.
  • Cytotoxicity: Adamantane derivatives substituted at the 1-position (e.g., 1-aminoadamantane amides) generally show lower cytotoxicity than 2-substituted isomers . This suggests that this compound’s bridgehead substitution may favor biocompatibility.

Physicochemical Properties

  • Lipophilicity: The chloromethoxy group increases lipophilicity compared to hydroxyl or amine-substituted adamantanes (e.g., 1-adamantanol ), enhancing blood-brain barrier penetration.
  • Thermal Stability: Adamantane’s rigid cage structure ensures high thermal stability across derivatives. For example, 1-(1-isocyanoethyl)adamantane remains stable at 20°C during synthesis , a trait likely shared by this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-[(Chloromethoxy)methyl]adamantane, and what analytical techniques validate its purity?

Methodological Answer: A common approach involves nucleophilic substitution reactions using adamantane derivatives. For example, analogous syntheses of substituted adamantanes (e.g., 1-(1-isocyanoethyl)adamantane) employ chloroform, potassium tert-butoxide (t-BuOK), and dichloromethane/tert-butanol solvent systems. Reaction monitoring via GC-MS ensures completion, while purity is validated using 1H/13C NMR (e.g., δ 3.43 ppm for methoxy protons) and elemental analysis (C, H, N within ±0.05% of theoretical values) .

Q. How is the reactivity of the chloromethoxy group in this compound characterized for further functionalization?

Methodological Answer: The chloromethoxy group undergoes nucleophilic substitution with amines, thiols, or alcohols. For instance, in adamantane derivatives, analogous reactions with amines (e.g., 1-(1-adamantylethyl)amine) yield isocyanides or secondary amines. Kinetic studies via NMR spectroscopy (e.g., tracking proton shifts) and HRESI-MS are used to monitor intermediate formation and reaction progress .

Q. What spectroscopic benchmarks (NMR, MS) distinguish this compound from related adamantane derivatives?

Methodological Answer: Key 1H NMR signals include:

  • δ 1.20–2.00 ppm : Adamantane backbone protons (distinctive multiplet patterns).
  • δ 3.43 ppm : Methoxy protons (quartet, J = 6.9 Hz).
    GC-MS typically shows a molecular ion peak at m/z 189 ([M]+) and fragmentation patterns (e.g., loss of Cl or CH3 groups). These benchmarks differentiate it from analogs like 1-adamantanecarbonyl chloride (m/z 198.69) .

Advanced Research Questions

Q. How do reaction conditions (temperature, base selection) influence the yield of this compound?

Methodological Answer: Comparative studies of bases (LiOH, NaOH, KOH, t-BuOK) in analogous syntheses show t-BuOK in tert-butanol maximizes yields (up to 92%) due to its strong deprotonation capacity and minimized side reactions. Elevated temperatures (>40°C) do not improve yields, favoring room-temperature conditions. Table 1 summarizes optimization

Base Solvent Temperature Yield Reference
t-BuOKCH2Cl2/t-BuOH20°C91%
NaOHCH2Cl220–40°C70–75%

Q. What mechanistic insights explain the stability of intermediates during chloromethoxy functionalization?

Methodological Answer: Radical intermediates (e.g., adamantyl radicals) are stabilized by the rigid adamantane cage, as shown in chlorocarbonylation studies. Electron paramagnetic resonance (EPR) and HRESI-MS detect transient species, while computational models (DFT) predict thermodynamic favorability of substitution at the 1-position due to reduced steric hindrance .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer: Density Functional Theory (DFT) calculations assess electronic effects (e.g., HOMO-LUMO gaps) of the chloromethoxy group. For example, molecular docking studies with viral proteases (e.g., SARS-CoV-2 Mpro) highlight hydrophobic interactions between the adamantane core and enzyme pockets, guiding drug design .

Properties

Molecular Formula

C12H19ClO

Molecular Weight

214.73 g/mol

IUPAC Name

1-(chloromethoxymethyl)adamantane

InChI

InChI=1S/C12H19ClO/c13-8-14-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-8H2

InChI Key

QBAUQDFDSGHDNO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A two neck Kjeldahl flask of 50 ml into which a stirrer was put was charged with 2.15 g (10 mmol) of 1-adamantylmethyl chloromethyl ether obtained in (1), 0.97 g (12 mmol) of 2-chloroethanol, 1.52 g (15 mmol) of triethylamine and dried THF, and it was equipped with a coiled condenser to reflux and stir the solution for 8 hours. Triethylamine hydrochloride was filtered, and gas chromatographic analysis was carried out to find that chloroethyl chloromethyl ether was completely converted and that 2.25 g (8.7 mmol, isolation yield: 86.9%) of a colorless liquid which was the intended product was obtained at a selectivity of 98.5%.
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Synthesis routes and methods II

Procedure details

A Kjeldahl flask of 50 ml equipped with a nozzle for introducing hydrogen chloride gas into which a stirrer was put was charged with 1.66 g (10 mmol) of 1-adamantylmethanol, 0.60 g (20 mmol) of paraformaldehyde, 1.20 g (10 mmol) of magnesium sulfate and dried dichloromethane, and it was cooled down to 0° C. and stirred in an ice bath. Hydrogen chloride gas which was generated by mixing 10 g of sodium chloride with 50 ml of conc. sulfuric acid was blown thereinto through the nozzle for 60 minutes. After stirred for further 60 minutes, magnesium sulfate was filtered, and then gas chromatographic analysis was carried out to find that 1-adamantylmethanol was completely converted and that 1.67 g (7.8 mmol, isolation yield: 77.8%) of a colorless liquid which was the intended product was obtained at a selectivity of 94.5%.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Paraformaldehyde was added to adamantane-1-methanol, and a hydrogen chloride gas was injected at 2.5 equivalent amounts per this adamantane-1-methanol. Then, the reaction was conducted at a temperature of 50° C. for 12 hours. After the completion of the reaction, the product was distillated under reduced pressure so as to obtain 1-adamantylmethyl chloromethyl ether (compound 3) represented by the following chemical formula (60).
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